Nelfinavir Sulfone
CAS No.: 1041389-29-0
Cat. No.: VC0131532
Molecular Formula: C32H45N3O6S
Molecular Weight: 599.787
* For research use only. Not for human or veterinary use.

CAS No. | 1041389-29-0 |
---|---|
Molecular Formula | C32H45N3O6S |
Molecular Weight | 599.787 |
IUPAC Name | (3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Standard InChI | InChI=1S/C32H45N3O6S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-42(40,41)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 |
Standard InChI Key | CKCOHFQEUWGPMO-HKWSIXNMSA-N |
SMILES | CC1=C(C=CC=C1O)C(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Chemical Identity and Structure
Nelfinavir sulfone (C₃₂H₄₅N₃O₆S) is a derivative compound related to the HIV protease inhibitor nelfinavir. According to the PubChem database, this compound has the identification number CID 71750981 and a molecular weight of 599.8 g/mol . Its full IUPAC name is (3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide .
The compound has several synonyms including:
Structural Features
Nelfinavir sulfone contains multiple functional groups that contribute to its biological activity:
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A benzenesulfonyl group
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Multiple hydroxyl groups
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A methylbenzoyl amino functionality
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A tert-butyl substituted carboxamide
The three-dimensional structure reveals a complex spatial arrangement that plays a crucial role in its interaction with biological targets.
Physical and Chemical Properties
Physical Properties
Nelfinavir sulfone exists as a solid compound with specific stereochemistry critical to its function. The compound contains five chiral centers with the following configurations: (3S,4aS,8aS,2R,3R) . This stereochemical arrangement contributes significantly to its biological activity profile.
Relationship to Nelfinavir and Related Compounds
Nelfinavir sulfone is structurally related to nelfinavir, a protease inhibitor originally developed for HIV treatment that has been investigated for repositioning as an anticancer agent . Understanding the relationship between these compounds provides context for nelfinavir sulfone's potential applications.
Nelfinavir as a Parent Compound
Nelfinavir is known to form active metabolites that circulate in plasma at appreciable levels. In HIV-positive patients receiving nelfinavir therapy (750 mg three times daily), mean plasma nelfinavir concentrations ranged from 1.73 to 4.96 μM at steady state . The formation of metabolites is a significant aspect of nelfinavir's pharmacological profile, with different metabolites (designated M1, M8) displaying varying concentrations in plasma .
Nelfinavir-Ethyl Methyl Sulfone Exposure
A related compound, nelfinavir-ethyl methyl sulfone, has been documented as a contaminant in pharmaceutical preparations. Between 2007 and 2008, this compound accidentally exposed embryos and fetuses to what has been described as a "powerful mutagen" . A follow-up study documented in the French prospective national cohort found that children exposed in utero to this compound showed a similar incidence of malformation to those in the cohort exposed to different drugs . Importantly, after 9 years of follow-up, no children had developed cancer .
Biological Activity and Mechanism of Action
Research suggests that nelfinavir and its analogs, which would include nelfinavir sulfone, demonstrate significant biological activities through specific molecular mechanisms.
Inhibition of Site-2 Protease
One of the primary mechanisms of action identified for nelfinavir and its analogs is the inhibition of site-2 protease (S2P) activity . This inhibition leads to the suppression of regulated intramembrane proteolysis (RIP), a critical cellular process .
Research has demonstrated that nelfinavir and its analogs are more potent inhibitors of S2P cleavage activity than 1,10-phenanthroline, a metalloprotease-specific inhibitor . This finding validates S2P and regulated intramembrane proteolysis as potential therapeutic targets.
Effects on Cellular Proteins
The inhibition of S2P activity by nelfinavir and its analogs leads to the accumulation of precursor forms of important cellular proteins, including:
This accumulation results in insufficient reserves of the transcriptionally-active forms of these proteins, which has significant downstream effects on cellular processes.
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